[4-(2-ETHOXYPHENYL)PIPERAZINO](2-FURYL)METHANONE
Description
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes an ethoxyphenyl group attached to a piperazine ring, and a furan ring attached to a methanone group
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-15-7-4-3-6-14(15)18-9-11-19(12-10-18)17(20)16-8-5-13-22-16/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKVHSZSIBSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethoxyphenylpiperazine and 2-furylmethanone.
Reaction Conditions: The two starting materials are reacted under controlled conditions, often involving a catalyst to facilitate the reaction. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its potential pharmacological activities are being explored for various medical conditions.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of a particular enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE can be compared with other similar compounds, such as:
4-(2-Methoxyphenyl)piperazin-1-ylmethanone: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
4-(2-Fluorophenyl)piperazin-1-ylmethanone: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
4-(2-Chlorophenyl)piperazin-1-ylmethanone: The chlorine atom introduces different electronic effects, potentially affecting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
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